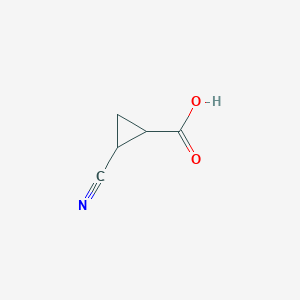

2-Cyanocyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

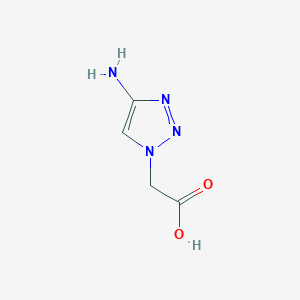

2-Cyanocyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . It has a molecular formula of C5H5NO2, an average mass of 111.099 Da, and a monoisotopic mass of 111.032028 Da .

Synthesis Analysis

The synthesis of this compound typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The process involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring fused to a carboxylic acid group . The cyclopropane ring is a three-membered carbon ring, which is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .Chemical Reactions Analysis

As a carboxylic acid, this compound can undergo a variety of chemical reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group . It can also be reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction .Physical And Chemical Properties Analysis

In its pure form, this compound is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 111.10 g/mol, a melting point of 140°C, and a boiling point of 338.3±35.0 °C at 760 mmHg . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .Applications De Recherche Scientifique

Synthesis Techniques

2-Cyanocyclopropanecarboxylic acid and its derivatives have been extensively studied for their synthesis techniques. For instance, a method for the synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates via oxidative cyclization and decarboxylation of Michael adducts of 2-cyanoacetamides with α,β-unsaturated malonates has been reported. This process yields highly functionalized cyclopropanes with good yields and excellent diastereoselectivities (Wang & Fan, 2010).

Biological Activities

Research on 1-Aminocyclopropane-1-carboxylic acid (ACC), a structural analog of this compound, indicates a range of biological activities like antifungal, antimicrobial, antiviral, and antitumoral properties. The compendium of research on these compounds includes their isolation, characterization, synthesis strategies, and resultant biological activities (Coleman & Hudson, 2016).

Stress Mitigation in Plants

The study of 1-Aminocyclopropane-1-carboxylic acid deaminase (ACCd) producing beneficial rhizobacteria demonstrates the application of these compounds in mitigating drought and salt stress in plants. ACCd bacteria enhanced growth, water conservation, and membrane stability in Panicum maximum, a potential bioethanol crop, under stress conditions (Tiwari et al., 2018).

Inhibition Studies

Studies on compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which are structural analogs of ACC, show inhibitory effects on wound ethylene production in plants. This research provides insights into the interaction between these compounds and plant biochemistry (Dourtoglou & Koussissi, 2000).

Synthetic Applications

The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, using cyclopropanecarboxylic acid as a lead compound, demonstrate the potential of these compounds in herbicidal and fungicidal applications (Tian et al., 2009).

Propriétés

IUPAC Name |

2-cyanocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)